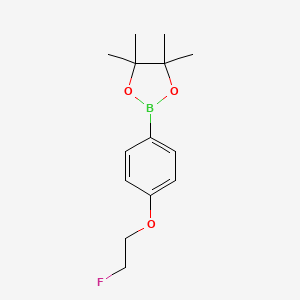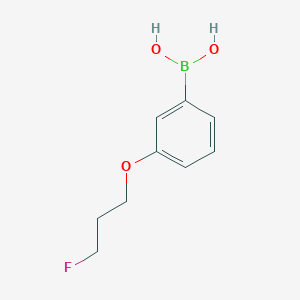
4-甲氧基-2-(三氟甲氧基)苄基溴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with methoxy and trifluoromethoxy groups.
科学研究应用
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .
Mode of Action
This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as 4-Methoxy-2-(trifluoromethoxy)benzyl bromide) in the presence of a palladium catalyst .
Pharmacokinetics
As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide would depend on the specific context of its use, including the compounds it is synthesized into .
Result of Action
The primary result of the action of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .
Action Environment
The efficacy and stability of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .
准备方法
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
化学反应分析
4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
相似化合物的比较
4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethoxy)benzyl bromide: This compound lacks the methoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)benzyl bromide: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.
4-Methoxybenzyl bromide: The absence of the trifluoromethoxy group results in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in 4-Methoxy-2-(trifluoromethoxy)benzyl bromide, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDQDJNMQCCNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590663 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-56-3 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)

